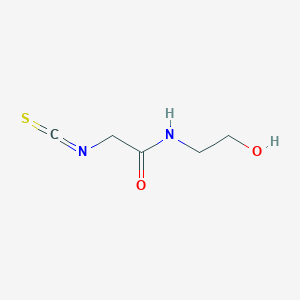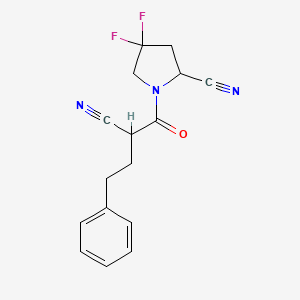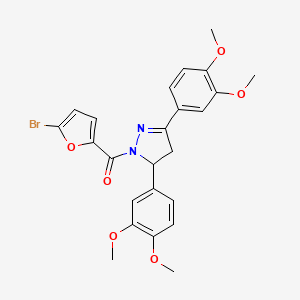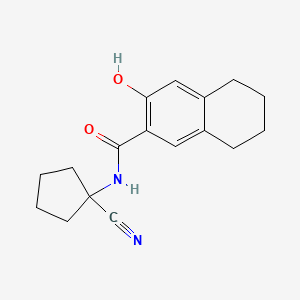![molecular formula C23H23N3O4S B2434938 3-(2-(4-((4,7-ジメチルベンゾ[d]チアゾール-2-イル)オキシ)ピペリジン-1-イル)-2-オキソエチル)ベンゾ[d]オキサゾール-2(3H)-オン CAS No. 1286713-85-6](/img/structure/B2434938.png)
3-(2-(4-((4,7-ジメチルベンゾ[d]チアゾール-2-イル)オキシ)ピペリジン-1-イル)-2-オキソエチル)ベンゾ[d]オキサゾール-2(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is an organic compound featuring a complex structure formed by the fusion of benzo[d]oxazole, benzo[d]thiazole, and piperidine units. Its unique structural arrangement enables diverse reactivity and wide-ranging applications in scientific research.
科学的研究の応用
3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is utilized across:
Chemistry: : A precursor in synthesizing advanced organic molecules.
Biology: : Investigates enzyme interactions due to its structural mimicry of biologically relevant compounds.
Medicine: : Explores pharmaceutical potentials, especially in drug design targeting neurological pathways.
Industry: : Used in material science for developing new polymers and functional materials.
準備方法
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic synthesis. The core synthesis involves:
Formation of 4,7-dimethylbenzo[d]thiazole: : This is achieved by cyclization of suitable aromatic amines with thioamides.
Formation of the Piperidine Derivative: : Substituted piperidine compounds are prepared using nucleophilic substitution reactions involving halogenated precursors.
Linking the Fragments: : The intermediate compounds are connected using etherification and amidation reactions, requiring precise control over temperature and catalysts to ensure high yield.
Industrial Production Methods
Industrial production mirrors lab-scale synthesis but is optimized for large volumes:
Batch reactors are used for stepwise addition of reagents.
Continuous flow systems may be employed for efficient scaling.
Stringent purification methods like recrystallization and chromatography are essential.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly affecting the dimethylbenzo[d]thiazole unit, leading to various oxidized derivatives.
Reduction: : Reduction reactions target the oxoethyl linkage, potentially yielding alcohol derivatives.
Substitution: : Electrophilic aromatic substitution can introduce various substituents, enhancing the compound's reactivity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) and electrophiles in acidic medium.
Major Products Formed
Oxidized Products: : Alcohols, ketones, and carboxylic acids.
Reduced Products: : Alcohol derivatives.
Substituted Products: : Varied aromatic derivatives, depending on substituents.
作用機序
The compound operates primarily through:
Molecular Targets: : Targets specific enzyme active sites, disrupting normal substrate binding.
Pathways Involved: : Influences signaling pathways, particularly those involving neurotransmission, due to its structural affinity to biological molecules.
類似化合物との比較
3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one stands out for its specific arrangement of benzo[d]oxazole and benzo[d]thiazole units linked through a piperidine ring, offering a distinct reactivity profile compared to similar compounds like:
3-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)methyl)piperidin-1-yl)benzo[d]oxazole: : Lacks the oxoethyl linkage, altering reactivity.
4-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]oxazole: : Simpler structure, less versatile in applications.
There you go, a comprehensive guide to this fascinating compound!
特性
IUPAC Name |
3-[2-[4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-14-7-8-15(2)21-20(14)24-22(31-21)29-16-9-11-25(12-10-16)19(27)13-26-17-5-3-4-6-18(17)30-23(26)28/h3-8,16H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESXOEOAJVCZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2434858.png)

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2434860.png)
![N-(2-METHYLPHENYL)-2-{[7-(4-METHYLPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2434861.png)
![4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2434863.png)
![2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2434864.png)

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2434866.png)

![2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B2434869.png)

![5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide](/img/structure/B2434876.png)

